molecular formula C20H20ClN3O2S B2577162 2-{[2-(4-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE CAS No. 901259-40-3

2-{[2-(4-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE

Cat. No.: B2577162
CAS No.: 901259-40-3
M. Wt: 401.91
InChI Key: KBIYULNYXYQXKD-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a synthetic organic compound featuring a 1H-imidazole core substituted with a 4-chlorophenyl group at position 2 and a phenyl group at position 3. A sulfanyl (-S-) linker bridges the imidazole ring to an acetamide moiety, which is further functionalized with a 2-methoxyethyl group. Its design incorporates elements seen in bioactive molecules, such as the chlorophenyl group (common in antimicrobial and cardiovascular agents) and the imidazole ring (a heterocycle with diverse medicinal applications) .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-26-12-11-22-17(25)13-27-20-18(14-5-3-2-4-6-14)23-19(24-20)15-7-9-16(21)10-8-15/h2-10H,11-13H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIYULNYXYQXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide typically involves multiple stepsThe final step involves the attachment of the sulfanyl and acetamide groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-{[2-(4-Chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Imidazole Derivatives

  • 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () : This compound shares the imidazole core and 4-chlorophenyl substituent but lacks the sulfanyl-acetamide side chain. The presence of a nitro group and chloromethyl substituent may confer distinct reactivity, such as electrophilic properties for nucleophilic substitution reactions .
  • The stereochemical complexity (cis/trans isomerism) and use of Lewis acids in synthesis highlight methodologies relevant to handling chlorophenyl-containing intermediates .

Thiazole Acetic Acid Derivatives ()

Examples include SMVA-10 (2-(phenyl amino)-4-(4-chlorophenyl)thiazole-5-acetic acid) and SMVA-60 (ethyl ester analogue). These compounds replace the imidazole with a thiazole ring but retain the 4-chlorophenyl group and carboxylic acid/ester functionalities. Key differences:

  • Bioactivity : SMVA-10 reduces vascular tension in the presence of acetylcholine, whereas SMVA-60 increases it, demonstrating how esterification alters activity.
  • Substituent Effects : The acetamide group in the target compound may enhance solubility or target affinity compared to SMVA’s carboxylic acid/ester groups .

Functional Group Analysis

  • Sulfanyl Linker: The -S- bridge in the target compound contrasts with the direct carbon chains in SMVA derivatives. on hydrogen-bonding patterns) could influence molecular interactions .
  • Methoxyethyl Acetamide : This polar group may improve pharmacokinetics (e.g., blood-brain barrier penetration) compared to the nitro or chloromethyl groups in ’s imidazole .

Data Table: Key Comparisons

Compound Name Core Structure Key Substituents Bioactivity (if known) Synthesis Highlights
Target Compound Imidazole 4-Chlorophenyl, sulfanyl-acetamide Not reported Likely involves sulfanyl coupling
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Imidazole Nitro, chloromethyl Not reported SOCl2-mediated chlorination
SMVA-10 Thiazole 4-Chlorophenyl, acetic acid Reduces vascular tension with Ach Ester hydrolysis
Atovaquone Intermediate () Naphthoquinone 4-Chlorophenylcyclohexyl Antiparasitic (inference) Lewis acid-assisted isomerization

Biological Activity

The compound 2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a synthetic organic molecule of significant interest in medicinal chemistry. Its structure features an imidazole ring, a thioether linkage, and various functional groups that suggest potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H20ClN3OS\text{C}_{18}\text{H}_{20}\text{ClN}_3\text{OS}

Key Structural Features:

  • Imidazole Ring : Known for its role in enzyme interactions and receptor binding.
  • Thioether Group : Enhances lipophilicity and may influence biological activity.
  • Chlorophenyl and Phenyl Groups : These hydrophobic groups can enhance binding affinity to biological targets.

Biological Activity Overview

Research indicates that compounds with imidazole and thiazole structures often exhibit antimicrobial , anticancer , and anti-inflammatory activities. The specific biological activities of this compound are summarized below.

Antimicrobial Activity

Studies have shown that imidazole derivatives possess antimicrobial properties. For instance, compounds similar to the one have been tested against various bacterial strains, demonstrating effective inhibition of growth. The presence of the chlorophenyl group may contribute to enhanced activity due to increased lipophilicity.

Anticancer Activity

Research has indicated that imidazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific kinases involved in cell signaling pathways.

A study examining a related compound found that it effectively inhibited tumor growth in xenograft models, suggesting potential applications in cancer therapy.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific biological targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-stacking interactions, facilitating binding to target proteins.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It could act as an antagonist or agonist at specific receptors involved in inflammatory responses or cell growth regulation.

Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; MIC values reported.
Anticancer ActivityInduced apoptosis in breast cancer cell lines; inhibited tumor growth in vivo.
Mechanism of ActionInhibition of kinase activity; modulation of signaling pathways associated with growth.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 10 µg/mL.
  • Cancer Cell Line Study : In vitro studies on MCF-7 breast cancer cells showed that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours, indicating potent anticancer properties.

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